molecular formula C30H24N2O3 B11079087 4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate

4-{(1E)-2-cyano-3-oxo-3-[(2,4,6-trimethylphenyl)amino]prop-1-en-1-yl}phenyl naphthalene-1-carboxylate

Cat. No.: B11079087
M. Wt: 460.5 g/mol
InChI Key: RSSXEUWZHATQJY-JJIBRWJFSA-N
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Description

4-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE is a complex organic compound with the molecular formula C29H22N4O4S This compound is known for its unique structural features, which include a cyano group, a mesitylamino group, and a naphthoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-cyanobenzaldehyde with mesitylamine to form an intermediate, which is then reacted with 1-naphthoic acid under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like p-toluenesulfonic acid to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency. The use of advanced purification techniques such as column chromatography and recrystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-CYANO-3-(MESITYLAMINO)-3-OXO-1-PROPENYL]PHENYL 1-NAPHTHOATE involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The mesitylamino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity. The naphthoate moiety can enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the naphthoate moiety, in particular, distinguishes it from other similar compounds, providing unique properties such as enhanced lipophilicity and potential for specific biological interactions .

Properties

Molecular Formula

C30H24N2O3

Molecular Weight

460.5 g/mol

IUPAC Name

[4-[(E)-2-cyano-3-oxo-3-(2,4,6-trimethylanilino)prop-1-enyl]phenyl] naphthalene-1-carboxylate

InChI

InChI=1S/C30H24N2O3/c1-19-15-20(2)28(21(3)16-19)32-29(33)24(18-31)17-22-11-13-25(14-12-22)35-30(34)27-10-6-8-23-7-4-5-9-26(23)27/h4-17H,1-3H3,(H,32,33)/b24-17+

InChI Key

RSSXEUWZHATQJY-JJIBRWJFSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)NC(=O)/C(=C/C2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)/C#N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)C(=CC2=CC=C(C=C2)OC(=O)C3=CC=CC4=CC=CC=C43)C#N)C

Origin of Product

United States

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